Ethyl 2-pyridin-2-ylacetate;hydrochloride
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Overview
Description
Ethyl 2-pyridin-2-ylacetate;hydrochloride is a chemical compound with the molecular formula C9H11NO2This compound is used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-pyridin-2-ylacetate can be synthesized through the Hantzsch pyridine synthesis, which involves a multi-component reaction between an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate or ammonia . The reaction conditions typically include heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of Ethyl 2-pyridin-2-ylacetate often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps like distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-pyridin-2-ylacetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the type of reaction and reagents used .
Scientific Research Applications
Ethyl 2-pyridin-2-ylacetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Ethyl 2-pyridin-2-ylacetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 2-pyridin-2-ylacetate include:
- Ethyl acetate
- Methyl butyrate
- Ethyl benzoate
Uniqueness
Ethyl 2-pyridin-2-ylacetate is unique due to its pyridine ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other esters and makes it valuable in various applications .
Properties
Molecular Formula |
C9H12ClNO2 |
---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
ethyl 2-pyridin-2-ylacetate;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-2-12-9(11)7-8-5-3-4-6-10-8;/h3-6H,2,7H2,1H3;1H |
InChI Key |
WDSHHSMMIUKAHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=N1.Cl |
Origin of Product |
United States |
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